molecular formula C9H9BrFNO2 B1529728 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 680610-73-5

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1529728
CAS No.: 680610-73-5
M. Wt: 262.08 g/mol
InChI Key: FJDVFLJWBACPBX-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS 680610-73-5) is a high-purity benzamide derivative supplied for chemical research and development. This compound, with a molecular formula of C9H9BrFNO2 and a molecular weight of 262.08 g/mol, is characterized as a Weinreb amide, making it a versatile synthetic intermediate . Its structure, featuring both bromo and fluoro substituents on the aromatic ring, allows for further selective functionalization, primarily via cross-coupling reactions, to construct more complex molecules for pharmaceutical and material science applications . The provided Canonical SMILES is CON(C)C(=O)C1=CC=CC(Br)=C1F . This product is offered with a typical purity of 95% to 97% and is stored and shipped at room temperature to ensure stability . As a reference standard, it is used for identification purposes and in tests for purity . This chemical is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should note the associated hazards and refer to the Safety Data Sheet (SDS) prior to handling. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDVFLJWBACPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728026
Record name 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680610-73-5
Record name 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Activation of 3-Bromo-2-fluorobenzoic Acid

  • The starting material, 3-bromo-2-fluorobenzoic acid , is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) .
  • The reaction is typically carried out in an inert solvent like ethyl acetate or dichloromethane at temperatures ranging from 15 to 55 °C for 3 to 4 hours.
  • This step converts the carboxylic acid into the corresponding acid chloride, which is more reactive toward nucleophilic attack.

Coupling with N,O-Dimethylhydroxylamine

  • The acid chloride intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as N-ethyl-N,N-diisopropylamine or diisopropylethylamine .
  • The coupling is carried out in a solvent like dichloromethane at room temperature (around 20 °C) for approximately 2 hours.
  • The reaction mixture is then worked up by extraction, washing, drying over magnesium sulfate, and purification by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane.
  • This yields the desired This compound as a white solid or light yellow oil with high purity and quantitative yield.

Representative Experimental Data

Step Reagents & Conditions Solvent Temperature Time Yield Notes
Activation 3-bromo-2-fluorobenzoic acid + SOCl₂ + catalytic DMF Ethyl acetate or DCM 15–55 °C 3–4 h Quantitative (acid chloride intermediate) Stirring under inert atmosphere
Coupling Acid chloride + N,O-dimethylhydroxylamine hydrochloride + base Dichloromethane ~20 °C (room temp) 2 h Quantitative Purification by silica gel chromatography

Alternative and Supporting Methods

  • Reduction and Functionalization Approaches: Some patents describe the preparation of related intermediates such as 2-fluoro-3-bromo-benzylamine via reduction of corresponding nitro or oxynil precursors using borane dimethyl sulfide complex, followed by quenching with methanol and chromatographic purification. This intermediate can be further converted into amides, although this is a more complex route than the direct Weinreb amide approach.

  • Use of Coupling Agents: In some synthetic routes for related benzamides, coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) have been employed with bases such as diisopropylethylamine to facilitate amide bond formation directly from the carboxylic acid and amine components in dichloromethane at room temperature.

Research Findings and Optimization Notes

  • The use of DMF as a catalyst in the acid chloride formation step is critical for efficient conversion and minimizing side reactions.
  • Maintaining the reaction temperature below 60 °C during acid chloride formation prevents decomposition and side product formation.
  • The coupling step benefits from anhydrous conditions and inert atmosphere to avoid hydrolysis of the acid chloride.
  • Purification by flash chromatography with a gradient solvent system ensures high purity of the final amide.
  • The overall process is scalable and has been reported in patent literature with yields approaching quantitative, demonstrating robustness.

Summary Table of Key Parameters

Parameter Typical Value / Condition
Starting material 3-Bromo-2-fluorobenzoic acid
Acid chloride formation agent Thionyl chloride or oxalyl chloride
Catalyst N,N-Dimethylformamide (DMF)
Coupling amine N,O-Dimethylhydroxylamine hydrochloride
Base Diisopropylethylamine or N-ethyl-diisopropylamine
Solvent Dichloromethane, ethyl acetate
Temperature (acid chloride) 15–55 °C
Temperature (coupling) Room temperature (~20 °C)
Reaction time (acid chloride) 3–4 hours
Reaction time (coupling) 2 hours
Purification Flash column chromatography (silica gel)
Yield Quantitative (close to 100%)

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide core.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

A. Medicinal Chemistry

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide has garnered attention for its potential as a pharmacological agent:

  • Androgen Receptor Antagonism: Research indicates that this compound can inhibit androgen receptor activity, making it a candidate for treating prostate cancer by blocking androgen signaling pathways.
  • Drug Development: Its unique structure allows it to serve as an intermediate in synthesizing more complex pharmaceuticals aimed at various diseases, including cancer and infectious diseases.

B. Agrochemicals

The compound's chemical properties make it a valuable building block for developing agrochemicals. It can be modified to enhance the efficacy of pesticides and herbicides, contributing to sustainable agricultural practices.

C. Materials Science

In industrial applications, this compound is used in the synthesis of specialty chemicals. Its unique reactivity allows for the development of novel materials with specific properties tailored for various applications.

Recent studies have explored the biological activities of this compound:

  • A study demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
  • The compound's mechanism of action involves binding to androgen receptors, thereby inhibiting their activation by natural ligands, which is crucial in conditions like prostate cancer.

B. Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationship of this compound has revealed that modifications to its structure can significantly affect its biological potency:

  • Variations in substituents on the benzene ring can enhance its interaction with biological targets, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Halogen Variations
Compound Name CAS/Ref Substituents Key Differences & Applications
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide 680610-56-4 Cl (3-position), F (2-position) Smaller halogen (Cl vs. Br) may reduce steric hindrance and alter reactivity in cross-coupling reactions .
3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide 2755720-94-4 Br (3), F (5), OCH₃ (2) Methoxy group replaces N-methoxy-N-methyl; solubility in DMSO and chloroform noted .
4-Bromo-N-(2-nitrophenyl)benzamide - Br (4), NO₂ (2-nitrophenyl) Nitro group enhances electron deficiency, potentially useful in crystallography or as a synthetic intermediate .
2.2 Functional Group Variations
Compound Name CAS/Ref Substituents Key Differences & Applications
DEET (N,N-Diethyl-3-methylbenzamide) 134-62-5 N,N-diethyl, CH₃ (3) Broadly used insect repellent; rapid skin absorption contrasts with the discontinued status of the target compound .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - OH, C(CH₃)₂CH₂ Hydroxy and dimethyl groups enable N,O-bidentate coordination for metal catalysis, unlike the target compound’s N-methoxy group .
3-Bromo-N,N-dimethylbenzamide - Br (3), N(CH₃)₂ Lack of fluorine and methoxy groups simplifies synthesis but reduces electronic complexity .
2.3 Complex Derivatives
Compound Name CAS/Ref Substituents Key Differences & Applications
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide 333398-00-8 Br (3), Cl (2,4-dichlorophenyl), benzoxazole Higher molecular weight (492.15 g/mol) and heterocyclic moiety suggest potential pharmaceutical applications .
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide 338956-70-0 Hydrazino-oxoethyl side chain Extended conjugation may enhance UV absorption, suitable for materials science .

Key Research Findings

  • Halogen Effects : Bromine at the 3-position (target compound) provides greater steric bulk and polarizability compared to chlorine (CAS 680610-56-4), influencing reaction rates in Suzuki-Miyaura couplings .
  • Directing Groups : The N-methoxy-N-methyl group in the target compound is less sterically demanding than the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, affecting regioselectivity in C–H activation .
  • Solubility : Unlike DEET, which is lipophilic and rapidly absorbed through skin, the target compound’s discontinued status suggests challenges in formulation or stability .

Biological Activity

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol. It features a benzamide structure characterized by the presence of bromine and fluorine substituents, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with structurally similar compounds.

  • Molecular Structure : The compound consists of a benzene ring with a bromine atom at the 3-position and a fluorine atom at the 2-position, along with methoxy and methyl groups attached to the nitrogen atom.
  • Physical State : Typically presented as a liquid with a purity of around 97%.

Biological Activity Overview

While specific biological activity data for this compound is limited, it is important to consider the biological properties of structurally similar compounds. Benzamides are known to interact with various biological targets such as receptors and enzymes, suggesting potential therapeutic applications.

Potential Pharmacological Applications

  • Antipsychotic Activity : Similar compounds have demonstrated significant antipsychotic-like effects in animal models. For example, related benzamides have been studied for their antagonistic effects on metabotropic glutamate receptors (mGluR1), indicating a potential pathway for therapeutic use in psychiatric disorders.
  • Cancer Therapeutics : Compounds with similar structures have been explored for their ability to inhibit cancer cell growth. For instance, some benzamide derivatives have shown efficacy in inhibiting key enzymes involved in cancer proliferation .
  • Enzyme Inhibition : The presence of halogen substituents like bromine and fluorine may enhance lipophilicity and improve binding affinity to biological targets, which is crucial for enzyme inhibition studies.

The mechanisms through which this compound may exert its effects could involve:

  • Binding Affinity : Studies may focus on its binding affinity to specific proteins or enzymes using techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).
  • Cellular Interaction : The compound's interaction with cellular pathways could potentially lead to modulation of signaling pathways involved in cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other benzamide derivatives:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-N-methylbenzamideFluorine at 2-positionLacks bromine substitution
3-Bromo-N-methylbenzamideBromine at 3-positionNo fluorine substitution
N-Methoxy-N-methylbenzamideMethoxy group presentNo halogen substituents
4-Bromo-2-fluoroanilineAniline derivative with similar substitutionsDifferent functional group orientation

The combination of both bromine and fluorine substituents in this compound may influence its reactivity and biological interactions distinctively compared to these similar compounds.

Case Studies and Research Findings

Research on benzamides has revealed various therapeutic potentials:

  • A study indicated that benzamide riboside (BR) inhibits cell growth through mechanisms involving downregulation of dihydrofolate reductase (DHFR), which could be relevant for understanding the action of related compounds in cancer therapy .
  • Another investigation into benzimidazoles as benzamide replacements demonstrated potent binding and functional antagonism in specific receptor pathways, suggesting avenues for further research into related structures .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR confirms substituent positions (e.g., bromine at C3, fluorine at C2) and distinguishes the N-methoxy-N-methyl group via characteristic splitting patterns. HRMS validates molecular weight (262.08 g/mol) and isotopic signatures (Br/F). For example, coupling agents like DMT-MM used in synthesis leave trace impurities detectable via LC-MS .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : The reaction of 2-bromo-3-fluorobenzoic acid with N-methoxy-N-methylamine requires DMT-MM as a coupling agent in polar aprotic solvents (e.g., acetonitrile) at 50–60°C. Yield optimization (up to 86%) is achieved by controlling stoichiometry (1:1.2 acid-to-amine ratio) and reaction time (12–16 hours). Post-synthesis purification via column chromatography (hexane:ethyl acetate, 7:3) ensures >95% purity .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is soluble in DMF, DMSO, and dichloromethane but poorly soluble in water. Stability tests indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Storage at –20°C in inert atmospheres (argon) is recommended to prevent bromine displacement or amide hydrolysis .

Advanced Research Questions

Q. Why does bromine at C3 undergo nucleophilic aromatic substitution (NAS) preferentially over fluorine at C2?

  • Methodological Answer : Bromine’s lower bond dissociation energy (C-Br: 285 kJ/mol vs. C-F: 485 kJ/mol) and the electron-withdrawing effect of the meta-fluorine enhance electrophilicity at C3. Steric hindrance from the N-methoxy-N-methyl group further destabilizes the amide resonance, increasing bromine’s susceptibility to NAS. Experimental data show 86% yield for bromine substitution under mild conditions (K₂CO₃/DMF, 80°C), whereas fluorine remains inert without specialized catalysts .

Q. How do substituent effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a Suzuki coupling site for constructing biaryl scaffolds. For example, a 2024 study synthesized 48 androgen receptor antagonists via Pd-catalyzed coupling with arylboronic acids. Key parameters:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: Cs₂CO₃ (2.5 eq)
  • Solvent: THF/H₂O (4:1), 90°C, 24h
    Yields ranged from 45–78%, with electron-deficient boronic acids showing higher efficiency due to enhanced electrophilicity at C3 .

Q. What strategies resolve contradictions in reported substitution reactivity for halogenated benzamides?

  • Methodological Answer : Discrepancies often arise from solvent polarity and temperature effects. For instance, DMF stabilizes transition states in NAS, while DMSO may promote side reactions. A systematic approach involves:

  • Control Experiments : Varying solvents (DMF vs. DMSO), bases (K₂CO₃ vs. Et₃N), and temperatures.
  • Kinetic Studies : Monitoring reaction progress via TLC/GC-MS to identify intermediates.
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) to predict substituent effects .

Key Research Gaps

  • Biological Activity : Limited data exist on specific molecular targets. Preliminary studies suggest potential kinase inhibition, but proteome-wide profiling is needed.
  • Thermodynamic Stability : Long-term stability under physiological conditions (e.g., pH 7.4, 37°C) remains uncharacterized.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 2
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3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

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